molecular formula C11H21ClN2O2 B13457360 rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride

rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride

Cat. No.: B13457360
M. Wt: 248.75 g/mol
InChI Key: JWLADRCFXSOPQG-FZRXOQNUSA-N
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Description

rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride: is a bicyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bicyclo[4.1.0]heptane ring system, an amino group, and a carboxylate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride typically involves multiple steps. One common approach is the bromination of a precursor compound, followed by substitution reactions to introduce the amino group. The final step involves the formation of the hydrochloride salt to enhance solubility and stability .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its bicyclic structure makes it a valuable tool for investigating the conformational dynamics of biomolecules .

Medicine: In medicine, rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride has potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting neurological disorders and other diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The bicyclic structure allows for unique binding interactions, potentially modulating enzyme activity and signaling pathways .

Comparison with Similar Compounds

Uniqueness: The presence of the amino group in rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride distinguishes it from its analogs. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it particularly valuable in biological and medicinal chemistry .

Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

tert-butyl (1S,6S,7R)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-5-4-7-8(6-13)9(7)12;/h7-9H,4-6,12H2,1-3H3;1H/t7-,8+,9+;/m0./s1

InChI Key

JWLADRCFXSOPQG-FZRXOQNUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)[C@@H]2N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C2N.Cl

Origin of Product

United States

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